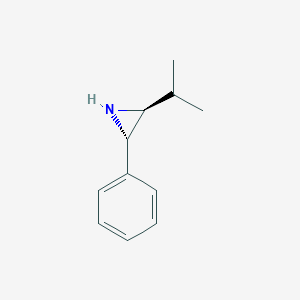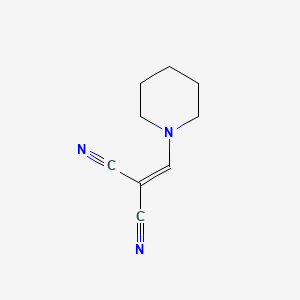
(2,4-Dinitroanilino)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dinitroanilino)urea is an organic compound characterized by the presence of a hydrazine group attached to a dinitrophenyl ring and a carboxamide group. This compound is known for its vibrant red to orange color and is relatively sensitive to shock and friction . It is a derivative of 2,4-dinitrophenylhydrazine, which is commonly used in qualitative organic analysis to detect aldehydes and ketones .
準備方法
Synthetic Routes and Reaction Conditions
(2,4-Dinitroanilino)urea can be synthesized through the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene . The reaction typically involves dissolving hydrazine sulfate in water and adding it to a solution of 2,4-dinitrochlorobenzene in an organic solvent such as ethanol. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually handled as a wet powder to minimize the risk of explosion due to its sensitivity to shock and friction .
化学反応の分析
Types of Reactions
(2,4-Dinitroanilino)urea undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The nitro groups on the phenyl ring can undergo reduction to form amino groups, while the hydrazine group can be oxidized under certain conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of an acid catalyst such as sulfuric acid.
Oxidation and Reduction: Common reagents include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Hydrazones: Formed from the reaction with aldehydes and ketones.
Amino Derivatives: Resulting from the reduction of nitro groups.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
(2,4-Dinitroanilino)urea has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2,4-Dinitroanilino)urea involves its ability to form stable hydrazones with carbonyl compounds. This reaction is a nucleophilic addition-elimination process where the hydrazine group adds to the carbonyl carbon, followed by the elimination of water to form the hydrazone . The compound’s reactivity is primarily due to the electron-withdrawing effects of the nitro groups, which enhance the nucleophilicity of the hydrazine group .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: The parent compound, commonly used in similar applications.
1,2-Bis(2,4-dinitrophenyl)hydrazine: Another derivative with similar reactivity but different physical properties.
2,4-Dinitrophenylhydrazine-modified carbon paste electrode: Used in electrochemical sensing applications.
Uniqueness
(2,4-Dinitroanilino)urea is unique due to the presence of the carboxamide group, which can influence its solubility and reactivity compared to other dinitrophenylhydrazine derivatives . This structural difference can make it more suitable for specific applications, particularly in the synthesis of pharmaceuticals and dyes .
特性
CAS番号 |
74367-79-6 |
|---|---|
分子式 |
C7H7N5O5 |
分子量 |
241.16 g/mol |
IUPAC名 |
(2,4-dinitroanilino)urea |
InChI |
InChI=1S/C7H7N5O5/c8-7(13)10-9-5-2-1-4(11(14)15)3-6(5)12(16)17/h1-3,9H,(H3,8,10,13) |
InChIキー |
RGBOVHBCLJPNND-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NNC(=O)N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NNC(=O)N |
| 74367-79-6 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2H-1,4-Benzothiazin-3(4H)-one, 2-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B1660233.png)

![4-[(2E)-2-[(4-Nitrophenyl)methylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B1660235.png)

![1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-](/img/structure/B1660238.png)


![1-[Bis(2-hydroxyethyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride](/img/structure/B1660241.png)


